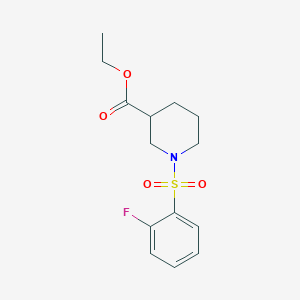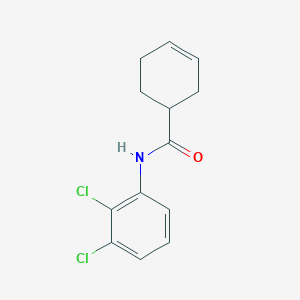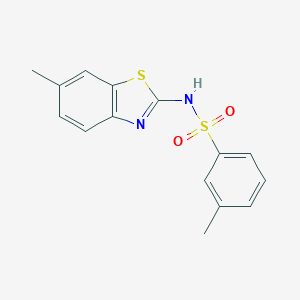
N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as Aceclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Aceclofenac is a derivative of diclofenac, which is also an NSAID commonly used for pain relief. However, Aceclofenac is considered to be more effective and safer than diclofenac due to its lower risk of gastrointestinal side effects.
Wirkmechanismus
N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that are involved in the development of pain and inflammation. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the activity of nuclear factor-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is commonly used in preclinical studies due to its well-established safety profile and efficacy in treating pain and inflammation. However, it is important to note that this compound, like all NSAIDs, can have adverse effects on the gastrointestinal tract, liver, and kidneys. Therefore, it is important to use this compound in appropriate doses and to monitor its effects carefully.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. One area of interest is the development of new formulations of this compound that could improve its efficacy and reduce its side effects. Another area of interest is the investigation of the effects of this compound on other inflammatory mediators, such as leukotrienes and platelet-activating factor. Additionally, the role of this compound in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis, could be explored.
Synthesemethoden
N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide can be synthesized by reacting 2-acetylphenol with 4-chloro-2-methylphenol in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with chloroacetyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used in preclinical studies to investigate the mechanism of action of NSAIDs and to evaluate their efficacy in treating pain and inflammation.
Eigenschaften
Molekularformel |
C17H16ClNO3 |
|---|---|
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
N-(2-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H16ClNO3/c1-11-9-13(18)7-8-16(11)22-10-17(21)19-15-6-4-3-5-14(15)12(2)20/h3-9H,10H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
JJVXVDVDTWLROK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2C(=O)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B262872.png)
![Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B262876.png)





![Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262896.png)

![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)
![2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B262918.png)
![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)

